3-chloro-N-(2-chloroethyl)propan-1-amine

Beschreibung

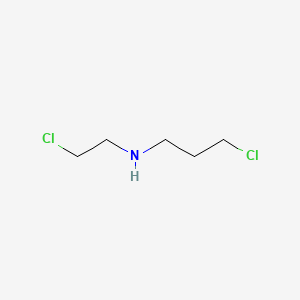

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-(2-chloroethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXKFOYOKSXOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-19-0 | |

| Record name | 3-Chloro-N-(2-chloroethyl)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Isomerism, and Structural Classification Within Amine Derivatives

Systematic IUPAC Nomenclature and Alternative Chemical Descriptors

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-chloro-N-(2-chloroethyl)propan-1-amine . nih.gov This name precisely describes the molecular structure: a propan-1-amine backbone with a chlorine atom on the third carbon of the propyl group and a 2-chloroethyl group substituted on the nitrogen atom.

Beyond its systematic IUPAC name, the compound is recognized by several alternative descriptors and synonyms. These are frequently encountered in chemical literature and databases. A common synonym is (2-chloroethyl)(3-chloropropyl)amine. nih.gov It is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 42453-19-0 . nih.gov In some contexts, particularly in pharmaceutical analysis, it may be referred to as "Ifosfamide Impurity E," highlighting its association with the synthesis of the chemotherapy drug Ifosfamide (B1674421). nih.gov

Other identifiers include its PubChem CID, 3060542, and its InChI (International Chemical Identifier) and InChIKey, which provide a standardized, computer-readable representation of the molecule. nih.gov

| Identifier Type | Value |

| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine |

| CAS Number | 42453-19-0 |

| Molecular Formula | C5H11Cl2N |

| Molecular Weight | 156.05 g/mol |

| Synonyms | (2-chloroethyl)(3-chloropropyl)amine, Ifosfamide Impurity E |

| PubChem CID | 3060542 |

| InChI | InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 |

| InChIKey | PRXKFOYOKSXOGO-UHFFFAOYSA-N |

Structural Isomers and Their Chemical Relationship to the Compound

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. For the molecular formula of 3-chloro-N-(2-chloroethyl)propan-1-amine, C5H11Cl2N, a variety of structural isomers exist. These can be broadly categorized based on the carbon skeleton, the position of the chlorine atoms, and the nature of the amine (primary, secondary, or tertiary).

The chemical relationship between these isomers and the parent compound lies in their shared atomic composition but differing connectivity, which leads to distinct physical and chemical properties. Isomers can exhibit variations in boiling points, melting points, solubility, and reactivity.

Examples of structural isomers of C5H11Cl2N include:

Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of the chlorine atoms or the point of attachment of the alkyl groups to the nitrogen. For instance, 2-chloro-N-(2-chloroethyl)propan-1-amine would be a positional isomer. Another example is 1-chloro-N-(2-chloroethyl)propan-2-amine.

Chain Isomers: These isomers have different arrangements of the carbon skeleton. For example, an isomer with a branched carbon chain, such as 3-chloro-N-(2-chloroethyl)-2-methylpropan-1-amine, would be a chain isomer.

Functional Group Isomers: While all are amines, the classification of the amine can differ. The target compound is a secondary amine. A tertiary amine isomer would be, for example, 2-chloro-N-(2-chloroethyl)-N-methylethanamine (also known as mechlorethamine (B1211372) or HN2), a well-known nitrogen mustard. nih.govwikipedia.org

The table below illustrates the relationship between 3-chloro-N-(2-chloroethyl)propan-1-amine and some of its structural isomers.

| Isomer Name | Type of Isomerism | Key Structural Difference |

| 2-chloro-N-(2-chloroethyl)propan-1-amine | Positional | Chlorine on the 2-position of the propyl group instead of the 3-position. |

| 1-chloro-N-(2-chloroethyl)propan-2-amine | Positional | Amine group is on the second carbon of the propane (B168953) chain. |

| 3-chloro-N-(2-chloroethyl)-2-methylpropan-1-amine | Chain | Branched carbon skeleton (isobutyl group instead of n-propyl). |

| 2-chloro-N-(2-chloroethyl)-N-methylethanamine | Functional Group | Tertiary amine with two chloroethyl groups and a methyl group. |

Classification as a Bifunctional Haloalkylamine and Nitrogen Mustard Analogue Precursor

The structure of 3-chloro-N-(2-chloroethyl)propan-1-amine, featuring two distinct chloroalkyl groups, classifies it as a bifunctional haloalkylamine . organic-chemistry.org The term "bifunctional" refers to the presence of two reactive functional groups, in this case, the two carbon-chlorine bonds. nih.gov These C-Cl bonds are susceptible to nucleophilic substitution reactions.

The presence of the N-(2-chloroethyl) moiety is particularly significant as it is a hallmark of nitrogen mustards, a class of potent alkylating agents. nih.goviomcworld.org Nitrogen mustards exert their biological effects through the intramolecular cyclization of the 2-chloroethylamino group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate can then be attacked by nucleophiles, such as the nitrogenous bases of DNA.

In the case of 3-chloro-N-(2-chloroethyl)propan-1-amine, the lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing a chlorine atom, leading to the formation of a cyclic aziridinium intermediate. This reactivity makes it a precursor or analogue to classic nitrogen mustards. The presence of the second chloroalkyl group (the 3-chloropropyl group) means that after the initial alkylation event, a second cyclization and alkylation can potentially occur, leading to cross-linking of macromolecules. This bifunctional alkylating capability is a key characteristic of many nitrogen mustard-based anticancer drugs. nih.gov

Advanced Synthetic Methodologies and Preparation Strategies

Chemical Synthesis from Readily Available Organic Precursors

The most plausible and widely applicable method for synthesizing chloroalkylamines is the chlorination of their corresponding amino alcohol precursors. rsc.org This strategy leverages the commercial availability of various amino alcohols and chlorinating agents. For the target compound, a logical precursor is N-(2-hydroxyethyl)-3-chloropropan-1-amine. The synthesis, therefore, becomes a two-stage process: assembly of the precursor amino alcohol, followed by the conversion of the hydroxyl group to a chloride.

A primary synthetic route involves the reaction of 3-chloropropylamine (B7771022) with 2-chloroethanol (B45725) to form the intermediate N-(2-hydroxyethyl)-3-chloropropan-1-amine, which is subsequently chlorinated. The key and final step is the conversion of the alcohol functionality to a chloride, a transformation commonly achieved with thionyl chloride (SOCl₂). cdnsciencepub.comorgosolver.com

The reaction of an amino alcohol with thionyl chloride must be carefully controlled to prevent unwanted side reactions. A highly effective, one-pot method involves the "inverse addition" of the amino alcohol to a solution of thionyl chloride. organic-chemistry.orgorgsyn.org This procedure ensures that the amine is immediately protonated by the hydrogen chloride generated in situ, preventing the nitrogen from acting as a nucleophile and leading to undesired byproducts. organic-chemistry.orgorgsyn.org The reaction proceeds cleanly to form the desired chloroalkylamine hydrochloride.

A general representation of the final chlorination step is as follows: Cl(CH₂)₃NHCH₂CH₂OH + SOCl₂ → Cl(CH₂)₃NH(CH₂CH₂Cl) + SO₂ + HCl

Table 1: Plausible Multi-step Reaction Pathway

| Step | Reactants | Reagent/Conditions | Product |

|---|---|---|---|

| 1 | 3-chloropropylamine, 2-chloroethanol | Heat, base (e.g., Na₂CO₃) to scavenge HCl | N-(2-hydroxyethyl)-3-chloropropan-1-amine |

Intermediates play a crucial role in directing the reaction toward the desired product.

N-(2-hydroxyethyl)-3-chloropropan-1-amine: This is the key precursor intermediate. Its synthesis establishes the core carbon-nitrogen framework of the final molecule.

Protonated Amino Alcohol Salt: During the inverse addition process, the amino alcohol is immediately protonated upon contact with the acidic thionyl chloride solution. orgsyn.org This in-situ protection is critical, as it deactivates the nucleophilicity of the nitrogen atom, thus preventing N-sulfinylation and other side reactions. organic-chemistry.org

Chlorosulfinyl Ester Intermediate: The reaction between the alcohol group and thionyl chloride proceeds through a chlorosulfinyl ester intermediate (R-O-S(O)Cl). organic-chemistry.org This intermediate is then attacked by a chloride ion in an Sₙ2-type mechanism to yield the final alkyl chloride.

Aziridinium (B1262131) Ion: While not a synthetic intermediate in the traditional sense, nitrogen mustards are characterized by their ability to undergo intramolecular cyclization to form a highly reactive aziridinium (ethyleneiminium) cation intermediate. biointerfaceresearch.comresearchgate.net This species is responsible for the alkylating properties of these compounds. The formation of this ion is a key feature of the product's chemical reactivity rather than its synthesis.

Optimizing the synthesis of chloroalkylamines from amino alcohols focuses on maximizing the yield of the desired product while minimizing complex purification steps.

Table 2: Optimization Parameters for Chlorination with Thionyl Chloride

| Parameter | Optimized Approach | Rationale |

|---|---|---|

| Order of Addition | Inverse addition: slow addition of amino alcohol to SOCl₂ solution. organic-chemistry.orgorgsyn.org | Keeps the amino alcohol concentration low and ensures it is immediately protonated, preventing side reactions at the nitrogen atom. orgsyn.org |

| Solvent | Aprotic solvents like isopropyl acetate (B1210297) or dimethoxymethane. organic-chemistry.org | Provides a suitable medium for the reaction while being unreactive towards thionyl chloride. |

| Temperature | Maintain temperature between 20-30 °C during addition. orgsyn.org | The reaction is exothermic; temperature control prevents potential degradation and side reactions. |

| Base | Absence of an external amine base. cdnsciencepub.comresearchgate.net | The presence of a base can suppress the protonation of the nitrogen, leading to the formation of 1,2,3-oxathiazolidine-2-oxide byproducts instead of the desired chloroalkane. cdnsciencepub.comresearchgate.net |

| Purification | Purification of intermediates and final products can be achieved via silica (B1680970) gel column chromatography. nih.gov | Removes unreacted starting materials and any side products to achieve high purity. |

Derivatization from Related Chloroalkylamines

An alternative strategy involves building the molecule from smaller, pre-existing chloroalkylamine fragments. This approach relies on standard N-alkylation reactions. For instance, one could synthesize the target compound by reacting 3-chloropropylamine with a suitable two-carbon electrophile, or vice-versa.

A potential pathway is the alkylation of 2-chloroethylamine (B1212225) with 1-bromo-3-chloropropane. In this reaction, the amine acts as a nucleophile, displacing the more reactive bromide to form the desired carbon-nitrogen bond. This method's success depends on controlling the reactivity to prevent over-alkylation.

Chemo- and Regioselective Synthesis Approaches

The synthesis of an unsymmetrical molecule like 3-chloro-N-(2-chloroethyl)propan-1-amine inherently involves selectivity.

Chemoselectivity: The primary challenge during the chlorination of the amino alcohol precursor is the competition between reaction at the oxygen (O-sulfinylation) and the nitrogen (N-sulfinylation). orgsyn.org The optimized "inverse addition" protocol is a powerful demonstration of achieving chemoselectivity. By keeping the amine protonated and thus non-nucleophilic, the reaction is directed exclusively to the alcohol functional group. organic-chemistry.org

Regioselectivity: Regioselectivity is established by the deliberate choice of starting materials in a multi-step synthesis. By starting with 3-chloropropylamine and introducing a 2-hydroxyethyl group (which is later chlorinated), the connectivity and regiochemistry of the final product are unambiguously defined. This stepwise assembly ensures that the chloroethyl and chloropropyl groups are correctly positioned, avoiding the formation of isomers that might arise from less controlled methods.

Fundamental Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The core reactivity of nitrogen mustards, the class to which 3-chloro-N-(2-chloroethyl)propan-1-amine belongs, involves nucleophilic substitution. wikipedia.org This process can occur through two distinct pathways: an intramolecular reaction leading to a cyclic intermediate, and subsequent intermolecular reactions where this intermediate is attacked by external nucleophiles.

The defining mechanistic step for 3-chloro-N-(2-chloroethyl)propan-1-amine is the intramolecular nucleophilic attack of the amine nitrogen on the β-carbon of the 2-chloroethyl group. This reaction, an example of neighboring group participation, results in the displacement of the chloride ion and the formation of a strained, three-membered heterocyclic ring known as an aziridinium (B1262131) cation. wikipedia.orgnih.gov This cyclization transforms the relatively stable parent molecule into a highly reactive electrophilic species, which is the primary agent in subsequent reactions. mdpi.com The formation of this quaternary ammonium (B1175870) ion significantly increases the ring strain, making it susceptible to ring-opening reactions. mdpi.com

Thermodynamically, the formation of the aziridinium ring is an endergonic process, primarily due to the significant ring strain introduced in the three-membered ring. For instance, the protonation of a simple aziridine (B145994) ring is known to increase its strain energy by about 47 kJ/mol (approximately 11.2 kcal/mol). mdpi.com Despite being energetically unfavorable, the formation of the aziridinium ion is crucial as it creates a much more potent electrophile compared to the starting chloroalkane.

| Parameter | Value (for Mechlorethamine) | Method |

| Calculated Activation Free Energy (ΔG‡) | 20.4 kcal/mol | Ab initio molecular dynamics simulation nih.gov |

| Experimental Activation Free Energy (ΔG‡) | 22.5 kcal/mol | Experimental data nih.gov |

| Ring Strain Increase (upon protonation) | ~47 kJ/mol | General Aziridine Chemistry mdpi.com |

The rate and efficiency of aziridinium ion formation are modulated by several factors, including solvent and the electronic nature of substituents.

Solvent Effects: The cyclization reaction is highly sensitive to the solvent environment. mdpi.com Polar protic solvents, particularly water, play a crucial role. Molecular dynamics simulations show that the reactivity is strongly dependent on the coordination and orientation of water molecules around the leaving chloride ion. nih.gov These solvent molecules can stabilize the forming chloride anion and the polarized transition state through hydrogen bonding, thereby lowering the activation energy and facilitating the reaction. Conversely, in non-polar, aprotic solvents, the rate of cyclization is expected to be significantly lower due to the lack of stabilization for the leaving group.

Substituent Effects: The nature of the third substituent on the nitrogen atom (a 3-chloropropyl group in this case) influences the nucleophilicity of the nitrogen. Electron-donating groups would increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the rate of cyclization. The 3-chloropropyl group is primarily an alkyl group with a remote, weakly electron-withdrawing chloro substituent. Its effect is less pronounced than that of groups directly attached to the nitrogen that could have strong inductive or resonance effects. The primary alkyl nature of the substituent provides sufficient nucleophilicity for the cyclization to proceed.

Once formed, the highly strained and electrophilic aziridinium ion becomes the target for intermolecular attack by a wide range of nucleophiles. mdpi.commdpi.comresearchgate.netrsc.org The ring-opening occurs via an S_N2 mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and relief of the ring strain.

In aqueous media, water acts as a nucleophile, attacking the aziridinium ion in a hydrolysis reaction. acs.org This is a critical reaction for nitrogen mustards. mdpi.com The attack of a water molecule on one of the ring carbons of the aziridinium intermediate leads to the opening of the three-membered ring. This results in the formation of a stable, hydroxylated amine product. Specifically, the aziridinium ion derived from 3-chloro-N-(2-chloroethyl)propan-1-amine would react with water to yield N-(3-chloropropyl)-2-aminoethanol. This product still contains a chloroalkyl group and could potentially undergo further, slower cyclization or substitution reactions.

Similar to water, other nucleophiles can react with the aziridinium intermediate.

Reaction with Alcohols: In an alcoholic solvent, the oxygen atom of the alcohol can act as a nucleophile, attacking the aziridinium ring. This S_N2 reaction results in the formation of an ether linkage. For example, reaction in the presence of methanol (B129727) would yield N-(3-chloropropyl)-2-methoxyethanamine. The general principles of nucleophilic substitution suggest that phosphoramides, a related class of compounds, react more readily with alcohols than amines. researchgate.net

Reaction with Thiols: Thiols are highly potent nucleophiles, often more so than their alcohol counterparts. masterorganicchemistry.comyoutube.com They react readily with the aziridinium ion. The sulfur atom of the thiol attacks a carbon of the ring, cleaving the C-N bond and forming a stable thioether (sulfide). masterorganicchemistry.comacsgcipr.org This reaction is efficient and proceeds via an S_N2 mechanism. researchgate.net For instance, reaction with ethanethiol (B150549) would result in the formation of 2-((3-chloropropyl)amino)ethyl ethyl sulfide.

Intermolecular Nucleophilic Attack at Electrophilic Centers

Reaction with Amine Nucleophiles for Amine Derivatization

As a bifunctional alkylating agent, 3-chloro-N-(2-chloroethyl)propan-1-amine readily reacts with primary and secondary amines. This reactivity is characteristic of chloroalkylamines, which serve as substrates for nucleophilic substitution reactions. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophilic amine attacks one of the electrophilic carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. libretexts.orgyoutube.com

Given the presence of two reactive chloroalkyl groups (a chloroethyl and a chloropropyl group), the reaction can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. The initial reaction of a primary or secondary amine with 3-chloro-N-(2-chloroethyl)propan-1-amine will form a secondary or tertiary amine, respectively. If the nucleophilic amine is used in excess, it will likely result in monosubstitution on either the chloroethyl or chloropropyl chain. If the alkylating agent is in excess, or if an intramolecular reaction is favored, subsequent reaction can lead to cross-linked or cyclized products.

This type of reaction is fundamental in the process of amine derivatization, where the properties of a target amine are modified by the introduction of a new substituent. researchgate.netnih.govnih.gov Such derivatization is often employed to enhance detectability in analytical methods like chromatography or to alter the molecule's chemical properties. researchgate.netnih.gov

| Reactant A | Reactant B (Nucleophile) | Expected Product(s) | Reaction Type |

|---|---|---|---|

| 3-chloro-N-(2-chloroethyl)propan-1-amine | Primary Amine (R-NH₂) | Monosubstituted: N-(2-chloroethyl)-N'-(R)-propane-1,3-diamine and/or 3-chloro-N-(2-(R-amino)ethyl)propan-1-amine Disubstituted/Cross-linked products | Nucleophilic Substitution (S_N2) |

| 3-chloro-N-(2-chloroethyl)propan-1-amine | Secondary Amine (R₂-NH) | Monosubstituted: N-(2-chloroethyl)-N,N-(R₂)-propane-1,3-diamine derivative and/or 3-chloro-N-(2-(R₂-amino)ethyl)propan-1-amine derivative Quaternary ammonium salts (from disubstitution) | Nucleophilic Substitution (S_N2) |

Alkylation Mechanisms

The hallmark reactivity of 3-chloro-N-(2-chloroethyl)propan-1-amine, like other nitrogen mustards, is its function as an alkylating agent. This process involves the formation of covalent bonds with nucleophilic centers on other molecules. The bifunctional nature of the molecule, possessing two such reactive sites, allows it to form cross-links with biological macromolecules.

While DNA is a primary target, 3-chloro-N-(2-chloroethyl)propan-1-amine can alkylate a variety of electron-rich chemical species present in a biological milieu. These nucleophiles include water, amino acids (specifically the side chains of cysteine and histidine), and peptides or proteins containing nucleophilic groups. researchgate.net A particularly important target is the sulfhydryl (thiol) group of cysteine residues and the antioxidant molecule glutathione. The reaction with thiols is a common detoxification pathway for alkylating agents.

The general mechanism follows the same principles as with amine nucleophiles: the lone pair of electrons on a sulfur atom (in a thiol) or a nitrogen atom (in a histidine imidazole (B134444) ring) attacks the electrophilic carbon of one of the chloroalkyl chains, displacing the chloride leaving group. The reactivity of these nucleophiles is critical in understanding the broader biological effects and potential mechanisms of resistance to this class of compounds.

The cytotoxic activity of nitrogen mustards is primarily attributed to their ability to induce DNA damage, specifically through bifunctional alkylation. The mechanism for 3-chloro-N-(2-chloroethyl)propan-1-amine is inferred to be analogous to that of classic nitrogen mustards like mechlorethamine (B1211372). researchgate.netnih.gov The process occurs in a stepwise manner:

First Alkylation Step (Aziridinium Ion Formation): The reaction is initiated by an intramolecular nucleophilic attack where the lone pair of electrons on the central nitrogen atom attacks the adjacent electrophilic β-carbon of one of the chloroalkyl chains. This anchimerically assisted reaction displaces a chloride ion and forms a highly strained, three-membered ring known as an aziridinium cation. researchgate.netscirp.orgacs.org This cyclization is the rate-determining step and generates a potent, short-lived electrophile. Due to the different lengths of the two alkyl chains (ethyl vs. propyl), two different cyclic intermediates are possible: a three-membered aziridinium ring from the chloroethyl arm or a four-membered azetidinium ring from the chloropropyl arm. The formation of the three-membered aziridinium intermediate is kinetically and thermodynamically favored.

Second Alkylation Step (Nucleophilic Attack by DNA): The highly reactive aziridinium ion is then rapidly attacked by a nucleophilic site on a DNA base. The most common site of alkylation for nitrogen mustards is the N7 position of guanine (B1146940), due to its high nucleophilicity. researchgate.netnih.govscirp.org This reaction opens the strained ring and results in the formation of a stable, covalent bond between the alkylating agent and the DNA, creating a monofunctional adduct.

Third Alkylation Step (Cross-linking): After the first alkylation, the compound is still attached to the DNA and possesses a second, unreacted chloroalkyl arm. This second arm can then undergo the same activation process—forming another aziridinium ion—which is then attacked by a second nucleophilic site on the DNA. This second reaction results in a cross-link. If the second alkylation occurs on the opposite strand of the DNA, it is termed an interstrand cross-link (ICL). If it occurs on the same strand, it is an intrastrand cross-link. Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription.

| Adduct Type | Description | Primary DNA Target |

|---|---|---|

| Monofunctional Adduct | Covalent attachment of the alkylating agent to a single base. | N7 of Guanine (N7-G) |

| Intrastrand Cross-link | The agent links two bases on the same strand of DNA. | Two adjacent or nearby Guanines (e.g., G-G) |

| Interstrand Cross-link (ICL) | The agent links two bases on opposite strands of DNA. | Guanine on one strand and Guanine on the opposite strand (e.g., G-N7 to N7-G) |

Understanding the transition states involved in the alkylation reactions provides insight into the reactivity and selectivity of nitrogen mustards. While specific computational studies for 3-chloro-N-(2-chloroethyl)propan-1-amine are not available, extensive research on the simpler analog, mechlorethamine, serves as an excellent model. nih.govscirp.orgscirp.orgnih.gov

Transition State of Aziridinium Ion Formation: Computational studies show that the formation of the aziridinium ion proceeds through a transition state where the C-Cl bond is partially broken and the C-N bond is partially formed. nih.gov The geometry is constrained, and the activation energy is influenced by both the electronic nature of the substituent on the nitrogen and the solvent environment. For aliphatic mustards like the title compound, the nitrogen lone pair is readily available for the intramolecular cyclization, leading to a relatively low activation barrier for forming the reactive intermediate. nih.govscirp.org

Transition State of DNA Alkylation: The subsequent reaction, the nucleophilic attack of guanine's N7 atom on the aziridinium ion, also has a well-defined transition state. scirp.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses indicate that as the guanine molecule approaches the aziridinium ion, there is a polarization of electron density. scirp.orgnih.gov This polarization makes the carbon atoms of the aziridinium ring more electron-deficient and susceptible to attack. The transition state involves the partial formation of the N7(guanine)-C(mustard) bond and the partial breaking of the N(mustard)-C(mustard) bond within the aziridinium ring. scirp.org The calculated energy profile for this step is typically very low, confirming the high reactivity of the cyclic intermediate.

Other Relevant Chemical Transformations and Reactions

Besides alkylating biological nucleophiles, 3-chloro-N-(2-chloroethyl)propan-1-amine can undergo other chemical transformations. A primary competing reaction in aqueous environments is hydrolysis.

Hydrolysis: In the presence of water, the chloroalkyl groups can be hydrolyzed to their corresponding hydroxyalkyl groups. This reaction can occur via two pathways: a direct S_N2 attack by water on the carbon-chlorine bond, or, more likely, through the formation of the aziridinium ion intermediate which is then attacked by water instead of a biological nucleophile. This process converts the reactive chloroethyl and chloropropyl groups into less reactive hydroxyethyl (B10761427) and hydroxypropyl groups, effectively deactivating the compound. The hydrolysis occurs stepwise, with the first hydrolysis being faster than the second. The decomposition of similar nitrogen mustards in aqueous solution is a known phenomenon.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics of chemical reactions and elucidating the structure of molecules in solution. It provides detailed information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Time-resolved NMR spectroscopy is employed to monitor the progress of a reaction directly within the NMR tube. For 3-chloro-N-(2-chloroethyl)propan-1-amine, this involves tracking the intramolecular cyclization to the corresponding 1-(3-chloropropyl)aziridinium chloride. By acquiring spectra at regular intervals, the concentration of the reactant, intermediate, and product can be determined by integrating their respective signals.

The kinetics of the cyclization are typically studied by monitoring the disappearance of signals corresponding to the starting material and the concurrent appearance of signals for the aziridinium (B1262131) ion. researchgate.net For instance, the protons adjacent to the nitrogen and chlorine atoms in the starting material would have characteristic chemical shifts. Upon cyclization, these signals diminish and are replaced by new, downfield-shifted signals characteristic of the strained, positively charged aziridinium ring. Plotting the natural logarithm of the concentration of the starting material versus time allows for the determination of the reaction rate constant, assuming first-order kinetics. researchgate.net

Table 1: Representative ¹H-NMR Signals Monitored During Cyclization Note: Chemical shifts (δ) are illustrative and may vary based on solvent and experimental conditions.

| Protons | Starting Material (3-chloro-N-(2-chloroethyl)propan-1-amine) δ (ppm) | Aziridinium Ion Intermediate δ (ppm) | Change Monitored |

| -CH₂-Cl (ethyl chain) | ~3.7 | ~3.9 (ring) | Disappearance/Shift |

| -N-CH₂- (ethyl chain) | ~3.0 | ~3.6 (ring) | Disappearance/Shift |

| -N-H- | ~2.5 (broad) | N/A | Disappearance |

| -CH₂-Cl (propyl chain) | ~3.6 | ~3.6 | Minimal Change |

Once formed, the structure of the aziridinium ion intermediate is confirmed using a combination of ¹H and ¹³C NMR spectroscopy. mdpi.com The formation of the strained three-membered ring and the localization of a positive charge on the nitrogen atom cause significant changes in the chemical shifts of the adjacent protons and carbons.

¹H NMR: The protons on the aziridinium ring carbons are deshielded and typically appear at a lower field (higher ppm) compared to their counterparts in the open-chain precursor. mdpi.com Their chemical shifts and coupling constants provide information about the ring's geometry.

¹³C NMR: The carbon atoms of the aziridinium ring also experience a significant downfield shift due to the electron-withdrawing effect of the quaternary ammonium (B1175870) nitrogen. This deshielding is a hallmark of aziridinium ion formation. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structure.

Table 2: Expected ¹³C-NMR Chemical Shift Comparison Note: Chemical shifts (δ) are illustrative and based on general principles for similar structures.

| Carbon Atom | Starting Material (3-chloro-N-(2-chloroethyl)propan-1-amine) δ (ppm) | Aziridinium Ion Intermediate δ (ppm) |

| C (ethyl, adjacent to N) | ~48 | ~55 |

| C (ethyl, adjacent to Cl) | ~42 | ~52 |

| C (propyl, adjacent to N) | ~50 | ~50 |

| C (propyl, intermediate) | ~32 | ~32 |

| C (propyl, adjacent to Cl) | ~44 | ~44 |

Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For 3-chloro-N-(2-chloroethyl)propan-1-amine, the theoretical exact mass of the neutral molecule is 155.0268547 Da. nih.gov HRMS can confirm the presence of this compound by measuring the m/z of its protonated molecule, [M+H]⁺, in the gas phase. This technique is crucial for verifying the identity of the starting material, any stable reaction products, and, in some cases, trapping and identifying reactive intermediates.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of an ion by isolating it, inducing fragmentation, and then analyzing the resulting fragment ions. For the protonated 3-chloro-N-(2-chloroethyl)propan-1-amine, a plausible first step in the gas phase is the formation of the aziridinium ion, which would then be the precursor ion for fragmentation. The fragmentation pathway provides a structural fingerprint of the molecule.

Common fragmentation pathways for such chloroalkylamines include the loss of small neutral molecules like HCl or cleavage of carbon-carbon bonds. nih.gov By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which helps to confirm the structure of the parent ion.

Table 3: Plausible Fragmentation Pathway for [M+H]⁺ of 3-chloro-N-(2-chloroethyl)propan-1-amine The precursor ion is the cyclized aziridinium ion with m/z 120.08, formed by the loss of HCl from the protonated molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 120.08 | 91.05 | C₂H₅ | Loss of an ethyl group from the ring |

| 120.08 | 84.08 | HCl | Loss of hydrogen chloride |

| 120.08 | 77.04 | C₃H₅Cl | Cleavage of the chloropropyl side chain |

| 120.08 | 43.04 | C₃H₆ClN | Propyl-chloro-amine fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and monitoring their transformation during a chemical reaction.

The intramolecular cyclization of 3-chloro-N-(2-chloroethyl)propan-1-amine involves a key functional group transformation: the conversion of a secondary amine (-NH-) into a quaternary ammonium salt (+N<) within the aziridinium ring. This change is readily observable by vibrational spectroscopy.

Starting Material: The IR spectrum of the starting material would show characteristic absorption bands for N-H stretching (a sharp peak around 3300-3500 cm⁻¹), N-H bending (around 1550-1650 cm⁻¹), C-N stretching (around 1020-1220 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ region). docbrown.infodocbrown.info

Aziridinium Ion: Upon formation of the aziridinium ion, the most notable change would be the complete disappearance of the N-H stretching and bending vibrations. docbrown.info This provides clear evidence that the secondary amine has reacted. New vibrations associated with the strained ring and the quaternary ammonium group would appear, although they may be less distinct.

Raman spectroscopy can be particularly useful for observing the C-Cl bond, as it is often more Raman-active than IR-active. Monitoring the change in the C-Cl stretching frequency of the ethyl group can also provide evidence of cyclization.

Table 4: Key Vibrational Band Changes During Cyclization

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Starting Material | Expected Change Upon Cyclization |

| Amine (N-H) | Stretch | 3300 - 3500 | Disappearance |

| Amine (N-H) | Bend | 1550 - 1650 | Disappearance |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Minimal Change |

| Amine (C-N) | Stretch | 1020 - 1220 | Shift and/or change in intensity |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Shift in one C-Cl band, other remains |

UV-Vis Spectroscopy for Kinetic Studies and Chromophore Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the kinetics of chemical reactions, particularly those involving the formation or consumption of chromophores—parts of a molecule that absorb light. In the context of 3-chloro-N-(2-chloroethyl)propan-1-amine , this technique could theoretically be employed to monitor its degradation, cyclization, or reactions with other molecules.

For instance, the intramolecular cyclization of a chloroalkylamine to form an aziridinium ion, a common reactive intermediate for this class of compounds, could be monitored if the process leads to a change in the electronic environment of a chromophore. However, without a native chromophore in 3-chloro-N-(2-chloroethyl)propan-1-amine , kinetic studies would likely necessitate the use of derivatizing agents that react with the amine to produce a colored or UV-active product. The rate of formation of this product, measured by the increase in absorbance at a specific wavelength, would correspond to the reaction kinetics of the parent compound.

No specific studies detailing such kinetic analyses or chromophore formation for 3-chloro-N-(2-chloroethyl)propan-1-amine were identified.

X-ray Crystallography for Solid-State Structure of Stable Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for elucidating the solid-state structure of stable derivatives or intermediates of 3-chloro-N-(2-chloroethyl)propan-1-amine .

Obtaining a crystal structure would provide unambiguous proof of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding. For a reactive compound like 3-chloro-N-(2-chloroethyl)propan-1-amine , crystallographic analysis would likely be performed on a more stable salt form, such as a hydrochloride salt, or on a solid derivative formed through reaction at the secondary amine.

While the search results confirm the existence of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride , a solid form suitable for such analysis, no published crystal structures for this compound or its stable derivatives were found. lgcstandards.com Analogous crystallographic studies on related chloro-containing nitrogen heterocycles have been reported, demonstrating the feasibility of such analyses for similar molecular classes, but this data is not directly applicable to the target compound. researchgate.net

Due to the absence of specific research data in the searched literature, data tables for the aforementioned analytical techniques could not be generated.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reaction energetics. For compounds like 3-chloro-N-(2-chloroethyl)propan-1-amine, DFT is instrumental in understanding the fundamental aspects of its chemical behavior.

Prediction of Reaction Pathways and Energy Barriers

A hallmark of N-(2-chloroethyl)amines is their ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. DFT calculations are pivotal in mapping out the reaction coordinate for this transformation and determining the associated energy barriers.

The cyclization process, known as anchimeric assistance or neighboring group participation, involves the nitrogen atom's lone pair of electrons attacking the γ-carbon atom, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium ring. DFT studies on analogous nitrogen mustards have elucidated the transition state (TS) geometry and the activation energy for this key step.

For 3-chloro-N-(2-chloroethyl)propan-1-amine, the predicted pathway involves the formation of a bicyclic aziridinium ion. The energy barrier for this intramolecular cyclization is a critical parameter that dictates the compound's reactivity and bioavailability as an alkylating agent. Calculations on simpler nitrogen mustards suggest that this process is thermodynamically favorable and kinetically accessible under physiological conditions.

Table 1: Predicted Energetic Profile for Aziridinium Ion Formation

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| ΔE_act | Activation Energy for the first cyclization | 15-20 kcal/mol |

| ΔE_rxn | Reaction Energy for the first cyclization | -5 to -10 kcal/mol |

| TS Geometry | Transition State Geometry | Asynchronous bond formation/breaking |

Note: The values presented are illustrative and based on DFT calculations of analogous nitrogen mustards.

Analysis of Molecular Orbitals (HOMO/LUMO) and Electrophilicity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and localization of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of the molecule.

In 3-chloro-N-(2-chloroethyl)propan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital indicates the nucleophilic character of the nitrogen, which is essential for the intramolecular cyclization.

Global reactivity descriptors, derived from conceptual DFT, such as the global electrophilicity index (ω), can also be calculated. For an alkylating agent like this, a high electrophilicity index for the resulting aziridinium ion would be expected, quantifying its strong tendency to react with nucleophiles.

Table 2: Frontier Orbital Characteristics

| Orbital | Primary Localization | Chemical Character |

|---|---|---|

| HOMO | Nitrogen lone pair | Nucleophilic |

| LUMO | C-Cl σ* antibonding orbitals | Electrophilic |

Conformational Preference and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 3-chloro-N-(2-chloroethyl)propan-1-amine are critical determinants of its reactivity. The molecule can exist in various conformations due to rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable, low-energy structures.

For the intramolecular cyclization to occur, the molecule must adopt a conformation that brings the nucleophilic nitrogen atom and the electrophilic chloroethyl group into close proximity. This is known as a reactive conformation. Computational studies on similar molecules have shown that gauche conformations around the C-C bonds of the chloroethyl chain are often precursors to the transition state for cyclization.

Intramolecular hydrogen bonding, although likely weak, could also play a role in stabilizing certain conformations, potentially influencing the pre-organization of the molecule for cyclization. The presence of the N-H proton allows for potential interactions with the chlorine atoms or the electron cloud of the propyl chain.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide insights into how the solvent environment affects the conformation, stability, and reactivity of a solute like 3-chloro-N-(2-chloroethyl)propan-1-amine.

The formation of the aziridinium ion involves the creation of a charged species and the displacement of a chloride ion. The rates of such reactions are often highly sensitive to the polarity of the solvent. MD simulations using explicit solvent models (e.g., water) can be employed to:

Analyze the solvation structure around the reactant and the transition state.

Determine the free energy profile of the cyclization reaction in solution.

Investigate the role of specific solvent-solute hydrogen bonds in stabilizing or destabilizing key intermediates.

Simulations would likely show that polar protic solvents, such as water, can stabilize the charge-separated transition state and the resulting ions (aziridinium and chloride), thereby accelerating the rate of cyclization compared to nonpolar solvents.

Quantum Chemical Modeling of Aziridinium Ion Stability and Reactivity

Once formed, the aziridinium ion is the key electrophilic species responsible for the alkylating activity of the parent compound. Quantum chemical models, particularly DFT and higher-level ab initio methods, are essential for understanding the stability and reactivity of this strained, three-membered ring.

These calculations can provide detailed information on:

Ring Strain Energy: Quantifying the inherent instability of the aziridinium ring, which drives its subsequent reactions.

Charge Distribution: Revealing that the positive charge is delocalized over the nitrogen and the two carbon atoms of the ring, making the carbons highly electrophilic.

Reaction Pathways for Ring-Opening: Modeling the reaction of the aziridinium ion with various nucleophiles (e.g., water, DNA bases). These calculations can predict whether the reaction proceeds via an SN1 or SN2 mechanism and can determine the regioselectivity of the nucleophilic attack on the ring carbons.

In silico Screening for Potential Chemical Interactions (Purely Predictive Chemical Reactivity)

In silico screening methods leverage computational power to predict the potential chemical interactions of a molecule with a large library of other compounds. For 3-chloro-N-(2-chloroethyl)propan-1-amine, this approach is purely predictive and focuses on its chemical reactivity profile.

By modeling the structure of the derived aziridinium ion, it is possible to screen for its reactivity towards a virtual panel of biological nucleophiles. This can be achieved through:

Pharmacophore Modeling: Identifying the key electronic and steric features of the aziridinium ion that are required for reaction.

Molecular Docking (Covalent): Simulating the interaction of the aziridinium ion with the active sites of proteins or specific sites on DNA. These simulations can predict which biological macromolecules are most likely to be alkylated.

Reactivity Index Mapping: Using DFT-calculated local reactivity descriptors (e.g., Fukui functions, local electrophilicity) to map the most probable sites of reaction on both the alkylating agent and its potential biological targets.

This predictive screening can help to hypothesize which biomolecules are most susceptible to alkylation by 3-chloro-N-(2-chloroethyl)propan-1-amine, guiding further experimental investigation into its mechanism of action.

Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The structure of 3-chloro-N-(2-chloroethyl)propan-1-amine is inherently suited for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comresearchgate.net The presence of a secondary amine nucleophile and two electrophilic carbon centers (due to the chlorine leaving groups) allows for intramolecular cyclization reactions.

Depending on the reaction conditions, the nitrogen can attack either the 2-chloroethyl or the 3-chloropropyl chain. However, the most common application involves its use in intermolecular reactions to form six-membered rings like piperazines and morpholines, which are considered privileged structures in medicinal chemistry. nih.gov For instance, reacting 3-chloro-N-(2-chloroethyl)propan-1-amine with a primary amine can lead to the formation of a substituted piperazine (B1678402) ring. This two-step process would typically involve an initial nucleophilic substitution of one chloro group by the primary amine, followed by an intramolecular cyclization where the newly introduced secondary amine attacks the remaining chloroalkyl chain.

General strategies for synthesizing piperazine and its derivatives often rely on such cyclization procedures. researchgate.net The compound serves as a difunctional electrophile that readily reacts with dinucleophiles, such as diamines, to construct the piperazine core.

Table 1: Potential Heterocyclic Scaffolds from 3-chloro-N-(2-chloroethyl)propan-1-amine

| Reactant | Resulting Heterocycle | Synthetic Strategy |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted Piperazine | Sequential intermolecular and intramolecular nucleophilic substitution |

| Ammonia (NH₃) | Piperazine | Double intermolecular nucleophilic substitution followed by cyclization |

Synthesis of Polyamines and Substituted Amine Analogues

Polyamines are crucial molecules in cellular processes, and their synthetic analogues are of great interest in drug discovery. nih.gov 3-Chloro-N-(2-chloroethyl)propan-1-amine is an excellent starting material for elaborating polyamine chains and creating diverse substituted amine analogues. The simplest method to achieve this is through N-alkylation, where the chloro groups are displaced by other amine nucleophiles. nih.gov

This process can be controlled to achieve mono- or di-alkylation. By reacting 3-chloro-N-(2-chloroethyl)propan-1-amine with a stoichiometric amount of an amine, a single chloro group can be selectively replaced. The resulting product, which still contains one chloro group, can be further functionalized with a different amine, leading to unsymmetrical polyamine derivatives. This step-wise approach allows for the precise construction of complex polyamines with defined structures.

For example, reaction with a protected diamine can extend the carbon backbone, and subsequent deprotection and further alkylation can build up longer polyamine chains. The Gabriel synthesis is another method that can be employed, using potassium phthalimide (B116566) to introduce a primary amine group after reacting with one of the chloroalkyl chains. nih.gov

Table 2: Examples of Substituted Amine Synthesis

| Reagent | Reaction Type | Product Class |

|---|---|---|

| 2 equivalents of Dimethylamine | N-Alkylation | Symmetrical Tertiary Diamine |

| 1 equivalent of Piperidine (B6355638), then 1 equivalent of Pyrrolidine | Sequential N-Alkylation | Unsymmetrical Tertiary Diamine |

Chemo- and Regioselective Functionalization Strategies

The chemical utility of 3-chloro-N-(2-chloroethyl)propan-1-amine is significantly enhanced by the potential for chemo- and regioselective reactions. The molecule presents three main reactive sites: the secondary amine and the two carbon atoms attached to chlorine. The two alkyl chlorides—a 2-chloroethyl group and a 3-chloropropyl group—exhibit different reactivities.

The difference in chain length affects the stability of the transition state during nucleophilic substitution (SN2) reactions and the propensity for intramolecular side reactions. Generally, primary alkyl halides are reactive, but subtle differences can be exploited. For instance, one might be more susceptible to attack by a bulky nucleophile, or reaction conditions could be tuned to favor the formation of a five-membered ring intermediate (via attack on the 2-chloroethyl group) versus a six-membered ring (via attack on the 3-chloropropyl group) in intramolecular processes.

Furthermore, the nucleophilicity of the central nitrogen can be modulated. In acidic conditions, the nitrogen is protonated and non-nucleophilic, allowing reactions to be directed towards the chloroalkyl groups. Conversely, under basic conditions, the free amine can participate in reactions, either as a nucleophile itself or by promoting elimination reactions (E2) to form alkenes. This control over reactivity is crucial for selectively modifying one part of the molecule while leaving others intact, a key principle in multi-step organic synthesis. nih.govresearchgate.net

Table 3: Selective Functionalization Approaches

| Reactive Site | Condition | Type of Reaction | Outcome |

|---|---|---|---|

| Secondary Amine | Protection (e.g., with Boc anhydride) | Acylation | Allows for selective reaction at chloro groups |

| 2-Chloroethyl Group | Sterically hindered nucleophile | SN2 | Selective alkylation at the less-hindered site |

| 3-Chloropropyl Group | Intramolecular cyclization conditions | Intramolecular SN2 | Formation of a substituted piperidine ring |

Utility in the Construction of Bifunctional Scaffolds for Chemical Research

A bifunctional scaffold is a molecule that can be used to link two other molecular entities. Given its two reactive chloro groups, 3-chloro-N-(2-chloroethyl)propan-1-amine is an ideal candidate for constructing such scaffolds. nih.gov These scaffolds are fundamental in various areas of chemical research, including the development of chemical probes, drug-linker conjugates, and materials science.

By performing sequential, selective alkylations as described in the previous section, two different functional molecules (e.g., a fluorescent dye and a biomolecule-targeting ligand) can be attached to the same central amine core. The resulting conjugate can be used to study biological processes. The central N-(3-chloropropyl) group acts as a flexible linker, separating the two functional ends.

The synthesis of such bifunctional molecules relies on the ability to perform successive nucleophilic substitutions. nih.gov For example, the first chloro group can be reacted with a thiol-containing molecule, and the second with an azide (B81097) for subsequent "click" chemistry. This modular approach provides access to a vast library of complex molecules for screening and research purposes.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 3-chloro-N-(2-chloroethyl)propan-1-amine | 3-chloro-N-(2-chloroethyl)propan-1-amine | C₅H₁₁Cl₂N |

| Ifosfamide (B1674421) | N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide | C₇H₁₅Cl₂N₂O₂P |

| Piperazine | Piperazine | C₄H₁₀N₂ |

| Morpholine | Morpholine | C₄H₉NO |

| Potassium Phthalimide | 2-potassioisoindoline-1,3-dione | C₈H₄KNO₂ |

| Hydrazine | Diazane | H₄N₂ |

| Dimethylamine | N-methylmethanamine | C₂H₇N |

| Piperidine | Piperidine | C₅H₁₁N |

| Pyrrolidine | Pyrrolidine | C₄H₉N |

Chemical Stability and Degradation Pathways Under Controlled Conditions

Hydrolytic Stability and Hydrolysis Product Identification

The hydrolytic stability of 3-chloro-N-(2-chloroethyl)propan-1-amine is influenced by the presence of two reactive chloroalkyl groups. In aqueous solutions, chloroalkylamines are known to undergo hydrolysis. This process can be significantly affected by factors such as pH and temperature. For analogous compounds like tris(2-chloroethyl)amine, the rate of hydrolysis has been shown to increase substantially with a rise in pH from neutral to alkaline conditions. epa.gov The hydrolysis of the C-Cl bond is a key reaction, leading to the formation of the corresponding hydroxyalkylamines.

A plausible primary hydrolysis product of 3-chloro-N-(2-chloroethyl)propan-1-amine would be the replacement of one or both chlorine atoms with hydroxyl groups, yielding 3-hydroxy-N-(2-hydroxyethyl)propan-1-amine and the intermediate mono-hydroxy species. The hydrolysis of the 2-chloroethyl group may also proceed via an intramolecular cyclization to form a transient aziridinium (B1262131) ion, which is then attacked by water to form the alcohol. This mechanism is common for N-(2-chloroethyl)amines.

Table 1: Potential Hydrolysis Products of 3-chloro-N-(2-chloroethyl)propan-1-amine

| Reactant | Potential Hydrolysis Product | Description |

| 3-chloro-N-(2-chloroethyl)propan-1-amine | 3-chloro-N-(2-hydroxyethyl)propan-1-amine | Product of hydrolysis of the 2-chloroethyl group. |

| 3-chloro-N-(2-chloroethyl)propan-1-amine | N-(2-chloroethyl)-3-hydroxypropan-1-amine | Product of hydrolysis of the 3-chloropropyl group. |

| 3-chloro-N-(2-chloroethyl)propan-1-amine | 3-hydroxy-N-(2-hydroxyethyl)propan-1-amine | Product of complete hydrolysis of both chloroalkyl groups. |

This table presents potential hydrolysis products based on the chemical structure and known reactivity of chloroalkylamines. Specific experimental identification of these products for the target compound is not widely documented.

Thermal Degradation Profiles and Product Analysis

The thermal stability of 3-chloro-N-(2-chloroethyl)propan-1-amine is expected to be limited, particularly at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be instrumental in determining its decomposition profile. For similar halogenated organic compounds, thermal decomposition often leads to the elimination of hydrogen chloride (HCl) gas. nih.gov The thermal degradation of this compound would likely involve the cleavage of the carbon-chlorine bonds and the breakdown of the alkyl chains.

Upon heating, it is anticipated that the compound would decompose to release toxic fumes, including hydrogen chloride and oxides of nitrogen. scbt.com The analysis of the volatile and non-volatile degradation products, for instance by using techniques like GC-MS, would be necessary to fully characterize the degradation pathway.

Table 2: Anticipated Thermal Degradation Characteristics

| Parameter | Expected Observation |

| Decomposition Onset Temperature | Expected to be in the range where C-Cl bond cleavage occurs, likely above 150°C. |

| Major Gaseous Products | Hydrogen Chloride (HCl), Nitrogen Oxides (NOx). |

| Residue | Potential for char formation at higher temperatures. |

Reactivity and Stability in Varied pH Environments

The reactivity and stability of 3-chloro-N-(2-chloroethyl)propan-1-amine are highly dependent on the pH of the solution. As a secondary amine, it can be protonated in acidic conditions, which can influence its reactivity. The hydrolysis of the chloroalkyl groups is a key degradation pathway that is significantly influenced by pH.

In acidic solutions, the amine nitrogen is protonated, which may decrease the rate of intramolecular cyclization of the 2-chloroethyl group, a common pathway for hydrolysis. However, acid-catalyzed hydrolysis may still occur. In neutral to alkaline conditions, the free amine is more available to participate in intramolecular reactions. Studies on the related compound tris(2-chloroethyl)amine have demonstrated that the hydrolysis rate constant increases significantly as the pH moves from neutral to alkaline (pH 7.5 to 12.5). epa.gov This suggests that 3-chloro-N-(2-chloroethyl)propan-1-amine would also be less stable in alkaline solutions.

Table 3: Expected pH-Dependent Stability Profile

| pH Range | Expected Predominant Species | Anticipated Primary Degradation Pathway | Relative Stability |

| Acidic (pH < 4) | Protonated amine | Acid-catalyzed hydrolysis | Moderately stable |

| Near-Neutral (pH 6-8) | Mix of protonated and free amine | Base-catalyzed hydrolysis, Intramolecular cyclization | Less stable than in acidic conditions |

| Alkaline (pH > 9) | Free amine | Accelerated base-catalyzed hydrolysis | Least stable |

This table illustrates the expected stability based on the known behavior of similar chloroalkylamines and general principles of organic chemistry.

Photochemical Stability and Degradation Mechanisms

The photochemical stability of 3-chloro-N-(2-chloroethyl)propan-1-amine has not been extensively studied. However, exposure to ultraviolet (UV) radiation can be a source of energy for the degradation of many organic molecules. For chloro-organic compounds, photolysis can lead to the homolytic cleavage of the carbon-chlorine bond to form radical intermediates.

The photolytic degradation of related inorganic chloramines has been shown to be wavelength-dependent, leading to the formation of various products including nitrite, nitrate, and ammonium (B1175870), with the product distribution being pH-dependent. acs.org While the specific mechanisms for a complex organic molecule like 3-chloro-N-(2-chloroethyl)propan-1-amine would be different, it is plausible that UV irradiation could initiate its degradation. The degradation mechanism would likely involve the formation of highly reactive free radicals, which could then undergo a variety of subsequent reactions, including hydrogen abstraction, rearrangement, and reaction with oxygen if present.

To ascertain the photochemical stability, forced degradation studies under controlled light exposure, as described in ICH guideline Q1B, would be necessary. Analysis of the resulting photoproducts would be required to elucidate the degradation pathways.

Future Research Directions and Emerging Chemical Applications

Development of Novel Synthetic Routes Utilizing Unique Reactivity

The classical synthesis of unsymmetrical nitrogen mustards often involves multi-step procedures that can be inefficient. Future research could focus on developing more direct and efficient synthetic routes to 3-chloro-N-(2-chloroethyl)propan-1-amine and its analogs. Modern synthetic methods offer promising avenues for exploration.

One potential approach involves the divergent synthesis from a common intermediate. For instance, starting from a suitable amino alcohol, regioselective halogenation could be explored. The development of chemoselective and stereoselective methods would be a significant advancement. rsc.org Another promising area is the use of protected chloroalkylamines as versatile building blocks in annulation reactions, which could be adapted for the synthesis of this specific compound. nih.gov

The table below outlines potential starting materials and modern synthetic methods that could be investigated for the synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine.

| Starting Material Precursor | Potential Modern Synthetic Method | Key Advantages |

| N-(2-hydroxyethyl)-3-aminopropan-1-ol | Regioselective two-step halogenation | Control over the introduction of chloro- groups |

| 3-aminopropan-1-ol and 2-chloroethylamine (B1212225) | Transition-metal-catalyzed cross-coupling | Potential for a one-pot synthesis |

| Aziridine (B145994) and 3-chloropropanol | Ring-opening of activated aziridine | Access to a variety of analogs |

Exploration of Unconventional Reaction Pathways and Intermediates

The reactivity of nitrogen mustards is dominated by the intramolecular cyclization to form highly reactive aziridinium (B1262131) ions. berkeley.edubiointerfaceresearch.com In the case of 3-chloro-N-(2-chloroethyl)propan-1-amine, two distinct aziridinium ions can be formed due to the presence of both a 2-chloroethyl and a 3-chloropropyl group. The competition between the formation of the three-membered aziridinium ring and the four-membered azetidinium ring would be a fascinating area of study. nih.gov

The differential reactivity of the N-(2-chloroethyl) and N-(3-chloropropyl) moieties could be exploited for sequential reactions. The 2-chloroethyl group is known to readily form the highly reactive aziridinium ion, while the 3-chloropropyl group is less prone to cyclization. This difference in reactivity could be harnessed to achieve selective functionalization at one position while leaving the other intact for subsequent transformations.

Future research could investigate these competitive cyclization pathways under various reaction conditions to control the formation of specific reactive intermediates. This could lead to the development of novel tandem reactions where the initial cyclization triggers a cascade of subsequent transformations, opening up new synthetic possibilities.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms of 3-chloro-N-(2-chloroethyl)propan-1-amine is crucial for controlling its reactivity and designing new applications. A combination of advanced experimental and theoretical methods can provide these insights.

Experimental Approaches: In-situ spectroscopic techniques, such as Raman and UV-Vis spectroscopy, can be employed to monitor the formation and consumption of reactive intermediates, like the aziridinium ion, in real-time. jst.go.jprsc.orgnumberanalytics.comacs.orgnih.gov Kinetic studies under different conditions (e.g., pH, solvent, temperature) would provide quantitative data on the rates of competing reaction pathways.

Theoretical Approaches: Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to model the reaction pathways and transition states involved in the cyclization and subsequent reactions of 3-chloro-N-(2-chloroethyl)propan-1-amine. nih.gov Such studies can elucidate the factors that govern the regioselectivity of nucleophilic attack on the aziridinium ion and provide insights into the energetics of conventional versus unconventional reaction pathways. dntb.gov.ua Ab initio molecular dynamics simulations could further illuminate the dynamic processes of ion formation and reaction. dntb.gov.ua

Design of Next-Generation Chemical Reagents Based on the Compound's Core Structure

The unique bifunctional nature of 3-chloro-N-(2-chloroethyl)propan-1-amine makes it an attractive scaffold for the design of novel chemical reagents with tailored properties. nih.govnih.govacs.org

Bifunctional Linkers: The two reactive chloroalkyl groups can be used to link two different molecules, creating bifunctional probes or reagents. bldpharm.com For example, one end could be attached to a targeting moiety (e.g., a ligand for a specific protein) and the other to a reporter group (e.g., a fluorophore) or an effector molecule. tum.de

Chemical Probes: By attaching a fluorophore or other reporter group, 3-chloro-N-(2-chloroethyl)propan-1-amine could be converted into a chemical probe to study biological processes involving alkylation. The differential reactivity of the two chloro groups could be exploited to design probes with "turn-on" fluorescence upon reaction with a specific target. acs.org

The development of such reagents would be highly valuable for chemical biology and drug discovery, enabling the study of protein function, the identification of new drug targets, and the development of more selective therapeutic agents. nih.govberkeley.edunih.gov

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(2-chloroethyl)propan-1-amine, and how can side reactions be minimized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of primary amines with chloroethylating agents. For example, in analogous compounds like HN2 (bis(2-chloroethyl)methylamine), stepwise alkylation under controlled temperatures (0–5°C) reduces polymerization byproducts . Using polar aprotic solvents (e.g., DMF) and stoichiometric control of chloroethylating reagents (e.g., 2-chloroethyl chloride) can improve yield. Purification via fractional distillation or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound from di- or tri-alkylated byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-chloro-N-(2-chloroethyl)propan-1-amine?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can resolve the chloroethyl and propylamine backbone. For example, the H NMR signal for N-bound CH groups in similar compounds appears at δ 2.6–3.2 ppm, while Cl-CH protons resonate at δ 3.4–3.8 ppm .

- Mass Spectrometry: High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H] at m/z 170.07 for CHClN) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) monitors purity, using acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies for chloroethylamines suggest storage at –20°C in amber vials under inert gas (N or Ar) to prevent hydrolysis and oxidative degradation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify decomposition products like ethylene glycol derivatives .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 3-chloro-N-(2-chloroethyl)propan-1-amine in nucleophilic environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electrophilic sites. For example, the Cl-CH group exhibits a higher partial positive charge (+0.35e) compared to the amine backbone, making it susceptible to nucleophilic attack. Molecular docking (AutoDock Vina) can simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes) to predict alkylation sites .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer:

- Analog Synthesis: Replace the chloroethyl group with fluorinated or cyclopropyl moieties (e.g., as in 3-cyclopropylpropan-1-amine derivatives) to modulate reactivity and lipophilicity .

- Biological Assays: Evaluate cytotoxicity (e.g., IC in cancer cell lines) and compare with computational SAR models. For instance, bulkier substituents may reduce off-target alkylation .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer:

- Kinetic Studies: Pre-incubate the compound with target enzymes (e.g., MurA in bacterial peptidoglycan synthesis) and measure activity loss via UV-Vis spectrophotometry. Time-dependent inactivation suggests covalent binding .

- X-ray Crystallography: Co-crystallize the compound with enzymes (e.g., MurA) to resolve alkylated active-site residues, as demonstrated for nickel complexes of chloroethylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.